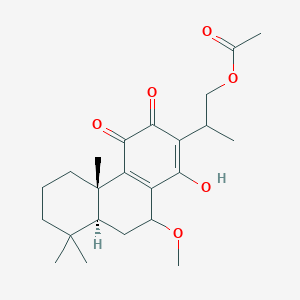
16-Acetoxy-7alpha-methoxyroyleanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Acetoxy-7alpha-methoxyroyleanone, also known as AMR, is a natural compound found in the roots of the medicinal plant Salvia miltiorrhiza. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
16-Acetoxy-7alpha-methoxyroyleanone exerts its therapeutic effects through various mechanisms such as the regulation of inflammatory cytokines, inhibition of oxidative stress, and modulation of signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the development of inflammatory diseases. 16-Acetoxy-7alpha-methoxyroyleanone also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
16-Acetoxy-7alpha-methoxyroyleanone has been shown to have several biochemical and physiological effects such as reducing inflammation, inhibiting oxidative stress, and promoting cell death in cancer cells. It has also been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 16-Acetoxy-7alpha-methoxyroyleanone in lab experiments is its natural origin, which makes it less toxic and more biocompatible compared to synthetic compounds. Additionally, 16-Acetoxy-7alpha-methoxyroyleanone has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 16-Acetoxy-7alpha-methoxyroyleanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Several future directions for 16-Acetoxy-7alpha-methoxyroyleanone research include exploring its potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anticancer properties and to optimize its pharmacokinetic properties for clinical use. Furthermore, the development of novel drug delivery systems for 16-Acetoxy-7alpha-methoxyroyleanone could enhance its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, 16-Acetoxy-7alpha-methoxyroyleanone is a natural compound with potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anticancer properties. Its natural origin and low toxicity make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
16-Acetoxy-7alpha-methoxyroyleanone can be extracted from the roots of Salvia miltiorrhiza using various methods such as steam distillation, Soxhlet extraction, and ultrasonic-assisted extraction. However, the most efficient method for obtaining 16-Acetoxy-7alpha-methoxyroyleanone is through the use of supercritical fluid extraction (SFE) with carbon dioxide as the solvent. This method not only yields a high purity of 16-Acetoxy-7alpha-methoxyroyleanone but also has a low impact on the environment.
Wissenschaftliche Forschungsanwendungen
16-Acetoxy-7alpha-methoxyroyleanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Several studies have shown that 16-Acetoxy-7alpha-methoxyroyleanone has anti-inflammatory and antioxidant properties that can help in reducing inflammation and oxidative stress, which are major contributors to the development of these diseases.
Eigenschaften
CAS-Nummer |
109974-33-6 |
|---|---|
Produktname |
16-Acetoxy-7alpha-methoxyroyleanone |
Molekularformel |
C23H32O6 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |
InChI-Schlüssel |
IFFRMUPHOJDCJS-RXIKFYCZSA-N |
Isomerische SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |
SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Kanonische SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Synonyme |
16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



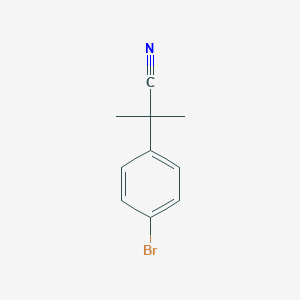
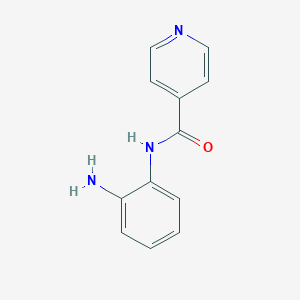
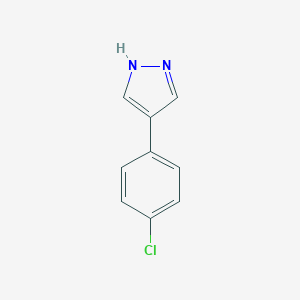
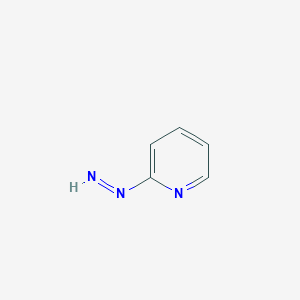
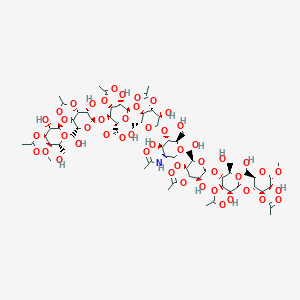
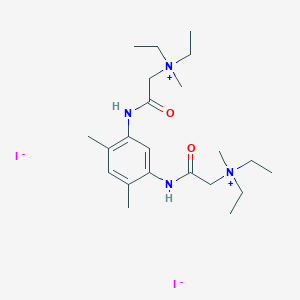
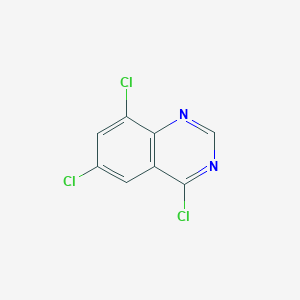
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
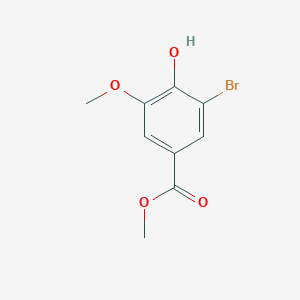
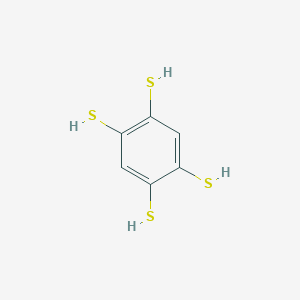
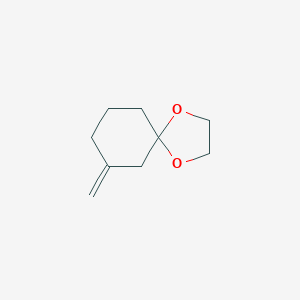
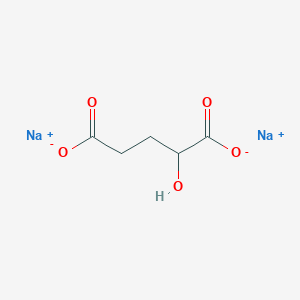
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)